N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide

Description

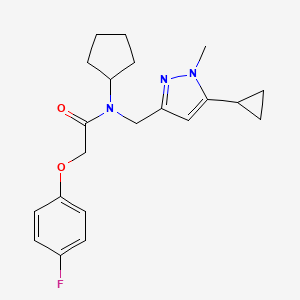

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a structurally complex acetamide derivative characterized by three key moieties:

- Cyclopentyl group: A five-membered aliphatic ring contributing to lipophilicity and conformational rigidity.

- 5-cyclopropyl-1-methylpyrazole: A substituted heterocycle with a cyclopropane ring, enhancing metabolic stability and steric bulk.

This compound’s design suggests optimization for pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism.

Properties

IUPAC Name |

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O2/c1-24-20(15-6-7-15)12-17(23-24)13-25(18-4-2-3-5-18)21(26)14-27-19-10-8-16(22)9-11-19/h8-12,15,18H,2-7,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGWSNRTHWLKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)COC3=CC=C(C=C3)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound with potential therapeutic applications. Its structure features a cyclopentyl group, a cyclopropyl-substituted pyrazole, and a fluorophenoxy acetamide moiety, which may contribute to its biological activity. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 393.487 g/mol. The structural complexity of this compound suggests diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H27N3O3 |

| Molecular Weight | 393.487 g/mol |

| CAS Number | 1795089-22-3 |

| Density | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound modulates the activity of these targets, leading to therapeutic effects.

Potential Targets

- Kinases : Similar compounds have shown activity against various kinases, suggesting that this compound may also inhibit specific kinase pathways.

- Cyclooxygenase (COX) : The pyrazole moiety is known for its ability to inhibit COX enzymes, which are involved in inflammatory processes.

Biological Activity and Research Findings

Research has indicated that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Case Studies

- Anti-inflammatory Activity : A study on pyrazole derivatives showed that they could effectively inhibit COX-2, leading to reduced inflammation in vivo. This suggests potential for this compound in treating inflammatory diseases .

- Anticancer Potential : Similar compounds have been evaluated for their anticancer properties by targeting growth factor receptors and kinases involved in tumor progression. For example, inhibitors targeting EGFR have demonstrated efficacy in cancer treatment . The structural features of this compound may allow it to interact with similar pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl and cyclopentyl groups can significantly influence potency and selectivity against specific targets. For instance:

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide exhibit significant anticancer activities. For instance, Mannich bases derived from similar structures have shown cytotoxicity against various cancer cell lines, including human colon cancer and hepatoma cells. These compounds have been reported to possess IC50 values lower than 10 μM against specific cancer types, indicating their potential as effective anticancer agents .

Anti-inflammatory Effects

The compound's mechanism of action may involve modulation of specific enzymes or receptors associated with inflammatory pathways. This suggests that it could be explored for therapeutic applications in treating inflammatory diseases. The interaction with purinergic signaling pathways has also been highlighted as a potential target for modulating immune responses and inflammation .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of Mannich bases related to this compound, several derivatives were tested against human Jurkat T cells and Huh-7 hepatoma cells. The results demonstrated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil, highlighting their potential in cancer therapy .

Case Study 2: In Vivo Bioactivity

Another investigation focused on the bioactivity of Mannich bases when delivered through niosomes. The gradual release mechanism was shown to improve the bioactivity of these compounds in vivo, suggesting that formulation strategies could enhance their therapeutic efficacy in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamides from the evidence, focusing on substituent effects and inferred properties:

Table 1: Structural and Hypothetical Property Comparison

Key Observations

Substituent Effects on Lipophilicity (logP): The target compound’s cyclopentyl and cyclopropyl groups increase logP (3.8) compared to simpler alkyl chains (e.g., ’s logP = 3.0). However, it is less lipophilic than the trifluoromethyl-containing compound in (logP = 4.2), highlighting the strong hydrophobic contribution of CF₃ groups . The 4-fluorophenoxy group balances solubility and membrane permeability, unlike non-fluorinated analogs in .

The 5-cyclopropyl group on pyrazole (target) vs. trifluoromethyl () suggests divergent electronic effects: cyclopropane is electron-rich, while CF₃ is electron-withdrawing, impacting binding interactions .

Synthetic Accessibility :

- Cyclopropane and cyclopentyl groups (target) introduce synthetic challenges due to ring strain (cyclopropane) and stereochemical control (cyclopentyl). This contrasts with the straightforward alkylation of pyridinyl groups in .

Hypothetical Biological Activity: The fluorine atom in the 4-fluorophenoxy group (target) may enhance binding affinity compared to non-halogenated phenoxy analogs (e.g., ’s sulfanyl derivatives) by stabilizing dipole interactions . pyrazole) likely modulate potency .

Research Findings and Limitations

- Metabolic Stability : Cyclopropane and cyclopentyl groups in the target compound likely improve resistance to cytochrome P450 oxidation compared to compounds with linear alkyl chains (e.g., ’s tert-butyl group) .

- Target Selectivity: The absence of charged groups (e.g., ’s amino or hydroxy substituents) suggests the target compound may favor hydrophobic binding pockets, unlike polar analogs .

- Data Gaps: No explicit biological or crystallographic data for the target compound are available in the evidence. Inferences are based on structural analogs and substituent trends .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide?

Methodological Answer:

The synthesis involves multi-step reactions, including cyclopropane ring formation, pyrazole core assembly, and acylation. Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution during pyrazole alkylation .

- Temperature Control : Maintain 60–80°C during cyclopropane introduction to minimize side-product formation .

- Catalysis : Use Pd/C or CuI for cross-coupling reactions to improve regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates, while recrystallization in ethanol achieves >95% purity for the final product .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm substituent connectivity (e.g., cyclopentyl CH at δ~1.5–2.0 ppm, pyrazole CH at δ~6.2 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 442.2452) validates molecular formula .

- X-ray Crystallography : Resolve ambiguous stereochemistry; data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precise bond-length/angle measurements (e.g., pyrazole ring planarity) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-fluorophenoxy and cyclopropyl groups?

Methodological Answer:

- Analog Synthesis : Replace 4-fluorophenoxy with 4-chloro-/4-methoxy-phenoxy and cyclopropyl with cyclohexyl to assess electronic/steric effects .

- Biological Assays : Test analogs against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays. Correlate IC values with substituent Hammett constants .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to visualize π-π stacking between fluorophenyl and kinase hydrophobic pockets .

Advanced: What computational methods elucidate electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps; fluorophenoxy groups reduce bandgap (ΔE ~4.2 eV), enhancing electrophilicity .

- Molecular Electrostatic Potential (MESP) : Map charge distribution to predict nucleophilic attack sites (e.g., acetamide carbonyl oxygen) .

- MD Simulations : Simulate solvation dynamics in explicit water (AMBER force field) to assess stability under physiological conditions .

Advanced: How can contradictory bioactivity data across similar pyrazole derivatives be resolved?

Methodological Answer:

- Meta-Analysis : Compare IC values from fluorophenyl vs. thiophenyl analogs (e.g., vs. 13) to identify substituent-dependent trends.

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) and differentiate allosteric vs. competitive inhibition .

- Crystallographic Overlays : Superimpose ligand-bound protein structures (PDB) to confirm binding mode consistency .

Basic: What degradation pathways should be monitored during stability studies?

Methodological Answer:

- Forced Degradation : Expose to UV light (254 nm), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor via HPLC-MS for:

- Hydrolysis : Cleavage of acetamide bond (detect m/z 198.1 fragment) .

- Oxidation : Pyrazole ring hydroxylation (m/z +16) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; quantify impurities using USP guidelines .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

- Photoaffinity Labeling : Synthesize a biotin-conjugated probe with a diazirine group. Incubate with cell lysates, UV-crosslink, and pull down targets via streptavidin beads .

- Cellular Thermal Shift Assay (CETSA) : Heat-treat cells (37–65°C), lyse, and quantify soluble target protein (Western blot) to confirm ligand-induced stabilization .

Basic: How does the fluorine atom influence pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : Fluorine increases logP by ~0.5 units (measured via shake-flask method), enhancing membrane permeability .

- Metabolic Stability : CYP450 inhibition assays (e.g., CYP3A4) show reduced oxidative metabolism due to fluorine’s electronegativity .

Advanced: What in vitro/in vivo models are suitable for metabolite identification?

Methodological Answer:

- In Vitro : Incubate with human liver microsomes (HLM) + NADPH. Detect Phase I metabolites (e.g., hydroxylation) via LC-QTOF-MS .

- In Vivo : Administer -labeled compound to rats; collect plasma/excreta for radiometric profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.